1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
Overview
Description
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene is an organic compound with the molecular formula C17H12O It is characterized by the presence of ethynyl groups attached to a benzene ring, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene typically involves the coupling of ethynylbenzene derivatives with methoxyphenylacetylene. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, which could lead to the development of new biochemical probes or therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl groups can participate in various coupling reactions, forming new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene: Similar structure but with additional methoxy groups.
4-Ethynylanisole: Contains an ethynyl group attached to a methoxy-substituted benzene ring.
Phenylacetylene: A simpler compound with an ethynyl group attached directly to a benzene ring.
Uniqueness
1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene is unique due to the presence of both ethynyl and methoxyphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-ethynyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h1,4-7,10-13H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPNKXHVQSGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348422 | |
Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191094-20-9 | |
Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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